![molecular formula C18H18IN3O2 B14951806 4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B14951806.png)
4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(2-methylphenyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(E)-1-(4-IODOPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2-METHYLPHENYL)-4-OXOBUTANAMIDE is a complex organic compound characterized by the presence of an iodophenyl group, a hydrazino group, and a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(E)-1-(4-IODOPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2-METHYLPHENYL)-4-OXOBUTANAMIDE typically involves the condensation of 4-iodobenzaldehyde with 2-methylphenylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with a butanamide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[(E)-1-(4-IODOPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2-METHYLPHENYL)-4-OXOBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
4-{2-[(E)-1-(4-IODOPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2-METHYLPHENYL)-4-OXOBUTANAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-{2-[(E)-1-(4-IODOPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2-METHYLPHENYL)-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Iodophenylhydrazine
- 4-Iodophenyl isocyanate
- 4-{2-[(E)-(2-hydroxyphenyl)methylidene]hydrazino}-N-(4-iodophenyl)-4-oxobutanamide
Uniqueness
4-{2-[(E)-1-(4-IODOPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2-METHYLPHENYL)-4-OXOBUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its iodophenyl and hydrazino groups make it particularly versatile for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C18H18IN3O2 |
|---|---|
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
N'-[(E)-(4-iodophenyl)methylideneamino]-N-(2-methylphenyl)butanediamide |
InChI |
InChI=1S/C18H18IN3O2/c1-13-4-2-3-5-16(13)21-17(23)10-11-18(24)22-20-12-14-6-8-15(19)9-7-14/h2-9,12H,10-11H2,1H3,(H,21,23)(H,22,24)/b20-12+ |
Clé InChI |
ZZVMALQWZFYYIT-UDWIEESQSA-N |
SMILES isomérique |
CC1=CC=CC=C1NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)I |
SMILES canonique |
CC1=CC=CC=C1NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



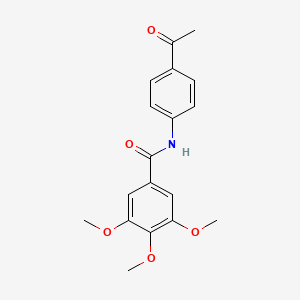
![(E)-ethoxy-(7-ethoxycarbonyl-2,6-dimethyltriazolo[2,1-a]triazol-8-ium-3-ylidene)methanolate](/img/structure/B14951737.png)


![4-Chloro-N-(2-{2-[(E)-1-ethylpentylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B14951742.png)
![8-methoxy-4-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B14951746.png)
![5-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B14951755.png)
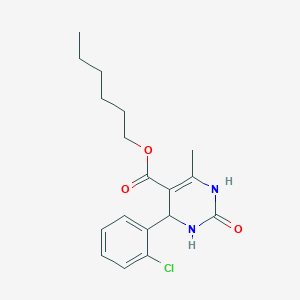
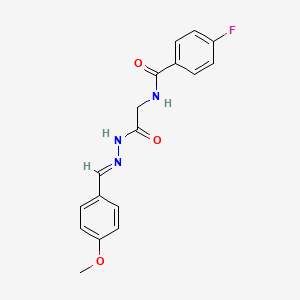
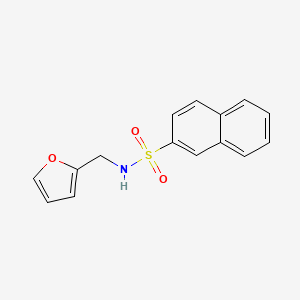
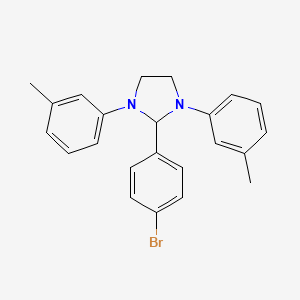
![N-(2-Oxo-2-{2-[(E)-1-phenylpropylidene]hydrazino}ethyl)-2-furamide](/img/structure/B14951797.png)
![17-(4-bromophenyl)-1-{(E)-[(3-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14951799.png)
